molecular formula C28H34N4O6S B11442947 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No.: B11442947
M. Wt: 554.7 g/mol
InChI Key: JAWDRRNDHURGAC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a piperidine ring, and a thienopyrimidine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the thienopyrimidine core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C28H34N4O6S

Molecular Weight

554.7 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H34N4O6S/c1-19-7-4-6-12-30(19)25(34)17-32-21-11-14-39-26(21)27(35)31(28(32)36)13-5-2-3-8-24(33)29-16-20-9-10-22-23(15-20)38-18-37-22/h9-11,14-15,19H,2-8,12-13,16-18H2,1H3,(H,29,33)

InChI Key

JAWDRRNDHURGAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3

Origin of Product

United States

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